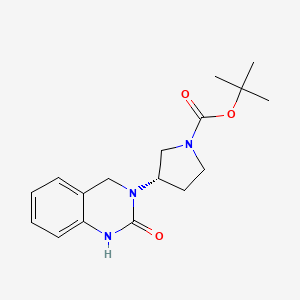
tert-Butyl (3S)-(2-oxo-1,2,3,4-tetrahydroquinazolin-3-yl)pyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Tert-Butyl (3S)-(2-oxo-1,2,3,4-tetrahydroquinazolin-3-yl)pyrrolidine-1-carboxylate is a useful research compound. Its molecular formula is C17H23N3O3 and its molecular weight is 317.389. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Enzymatic C-Demethylation
The compound undergoes metabolic transformations such as hydroxylation and carbonyl reduction. Specifically, C-demethylated metabolites, like those produced from tert-butyl moiety, were investigated, revealing insights into their enzymatic pathways and stability in biological systems (Yoo et al., 2008). Similarly, the metabolism of tert-butyl-4-hydroxyanisole, which shares structural elements with the compound , was studied to understand its metabolic pathways and potential biological effects (Armstrong & Wattenberg, 1985).
Therapeutic Applications
Anticancer Activity
The compound tert-butyl-2(4,5-dihydrogen-4,4,5,5-tetramethyl-3-O-1H-imidazole-3-cationic-1-oxyl-2)-pyrrolidine-1-carboxylic ester, which shares structural motifs with the query compound, displayed selective cytotoxicity and potential as an anticancer agent against specific cancer cell lines. The mechanisms involved oxidative stress-induced cellular damage (Guo et al., 2012).
Neuropharmacological Applications
Selective Interleukin Inhibition
Derivatives of the query compound were found to be potent and selective inhibitors of specific interleukin enzymes, displaying significant potential for the treatment of inflammatory diseases (Wannamaker et al., 2007).
Chemical Synthesis and Modification
Synthesis of Pyridine Derivatives
The compound was used in the synthesis of novel pyridine derivatives, showcasing its versatility as a building block in chemical synthesis. The resulting pyridine derivatives exhibited potent insecticidal activity, indicating potential agricultural applications (Bakhite et al., 2014). Furthermore, the synthesis of 5,6,7,8-tetrahydroquinazoline derivatives using α-aminoamidines demonstrated the potential for creating a diverse family of compounds for various applications, including potential antitubercular agents (Snizhko et al., 2022).
properties
IUPAC Name |
tert-butyl (3S)-3-(2-oxo-1,4-dihydroquinazolin-3-yl)pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3/c1-17(2,3)23-16(22)19-9-8-13(11-19)20-10-12-6-4-5-7-14(12)18-15(20)21/h4-7,13H,8-11H2,1-3H3,(H,18,21)/t13-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQNWXGQZHAFTIX-ZDUSSCGKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)N2CC3=CC=CC=C3NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H](C1)N2CC3=CC=CC=C3NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-chlorophenyl)-2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2453301.png)
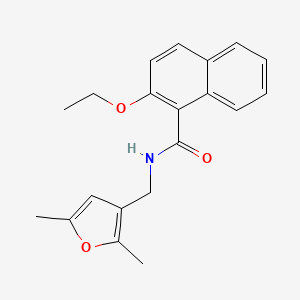

![N1-allyl-N2-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2453309.png)


![2-[(2-fluorobenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride](/img/structure/B2453312.png)
![7-(3-(benzo[d]thiazol-2-ylthio)-2-methylpropyl)-8-bromo-3-methyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2453313.png)
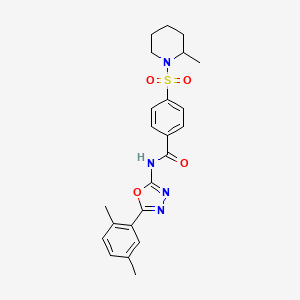
![2-(5-pyrazin-2-yl-1,3,4-oxadiazol-2-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2453316.png)
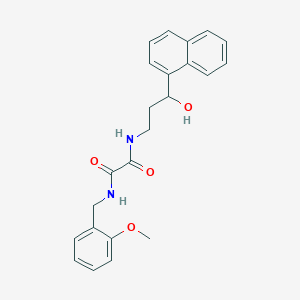
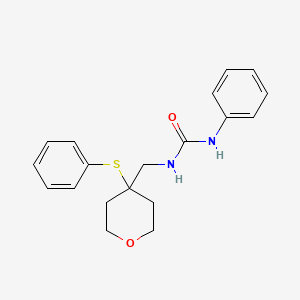

![3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[3-(dimethylamino)propyl]propanamide](/img/structure/B2453324.png)